5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine
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Overview
Description
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. These modifications can potentially alter its biological activity and chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine typically involves multiple steps. The starting material is thymidine, which undergoes selective protection and deprotection reactions to introduce the acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. Common reagents used in these steps include acetic anhydride for acetylation and bis(4-methoxyphenyl)(phenyl)methyl chloride for the introduction of the bis(4-methoxyphenyl)(phenyl)methyl group. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. Purification steps such as column chromatography or recrystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to a hydroxyl group.
Substitution: The bis(4-methoxyphenyl)(phenyl)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the acetyl group would yield a hydroxyl derivative.
Scientific Research Applications
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be used to study the effects of nucleoside modifications on DNA replication and repair.
Industry: It can be used in the production of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine involves its incorporation into DNA during replication. The modifications on the nucleoside can interfere with the normal function of DNA polymerases, leading to inhibition of DNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: Similar structure but derived from cytidine instead of thymidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-deoxy-2’-propylcytidine: Another nucleoside analog with similar protecting groups.
Uniqueness
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is unique due to its specific modifications on the thymidine scaffold These modifications can impart distinct biological activities and chemical properties compared to other nucleoside analogs
Properties
CAS No. |
76054-82-5 |
---|---|
Molecular Formula |
C33H34N2O8 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H34N2O8/c1-21-19-35(32(38)34-31(21)37)30-18-28(29(42-30)20-41-22(2)36)43-33(23-8-6-5-7-9-23,24-10-14-26(39-3)15-11-24)25-12-16-27(40-4)17-13-25/h5-17,19,28-30H,18,20H2,1-4H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
InChI Key |
GUNWBDODWSETGG-FRXPANAUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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